(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1798817-90-9
VCID: VC0032699
InChI: InChI=1S/C21H21N3O3S2/c22-13-17-8-9-20(23)18(11-17)14-24(29(26,27)21-7-4-10-28-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15,23H2/t19-/m1/s1
SMILES: C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3
Molecular Formula: C21H21N3O3S2
Molecular Weight: 427.537

(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

CAS No.: 1798817-90-9

Cat. No.: VC0032699

Molecular Formula: C21H21N3O3S2

Molecular Weight: 427.537

* For research use only. Not for human or veterinary use.

(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide - 1798817-90-9

Specification

CAS No. 1798817-90-9
Molecular Formula C21H21N3O3S2
Molecular Weight 427.537
IUPAC Name N-[(2-amino-5-cyanophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C21H21N3O3S2/c22-13-17-8-9-20(23)18(11-17)14-24(29(26,27)21-7-4-10-28-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15,23H2/t19-/m1/s1
Standard InChI Key LUUHGAOOJJGQEZ-LJQANCHMSA-N
SMILES C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

STRUCTURAL COMPOSITION

The compound incorporates a thiophene ring, which is a five-membered heterocyclic structure containing one sulfur atom. This structural motif is common in many bioactive compounds and pharmaceuticals . The thiophene ring is substituted with a sulfonamide group at the 2-position, forming the thiophene-2-sulfonamide core structure.

The molecule contains several important functional groups:

  • A thiophene ring (five-membered heterocycle with sulfur)

  • A sulfonamide group (-SO₂N-) linking the thiophene to other structural components

  • A (5-cyano-2-aminophenyl)methyl substituent

  • A (1-hydroxymethyl-2-phenylethyl) group with R stereochemistry

PHYSICOCHEMICAL PROPERTIES

Based on the structural features of similar thiophene derivatives described in the patent literature, the following physicochemical properties can be inferred:

Table 1: Predicted Physicochemical Properties of (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

PropertyPredicted CharacteristicsBasis of Prediction
Physical StateLikely solid at room temperatureCommon for complex organic compounds with similar structure
SolubilityLimited water solubility; likely soluble in organic solventsBased on presence of multiple aromatic rings and functional groups
StereochemistryR configuration at the stereocenterExplicitly stated in compound name
StabilityPotentially stable under standard conditionsBased on stability of thiophene and sulfonamide groups
Salt FormationMay form various salts to enhance pharmaceutical propertiesPatent describes numerous possible salt forms for similar compounds

SYNTHETIC APPROACHES

FUNCTIONAL GROUP CONSIDERATIONS

The cyano group and amino functionality on the phenyl ring require careful consideration during synthesis to prevent undesired side reactions. Similarly, the hydroxymethyl group in the phenylethyl portion may need protection and deprotection strategies during certain synthetic steps to achieve the target compound with the correct stereochemistry.

Structural ComponentPotential Role in ActivityReference from Literature
Thiophene RingCore scaffold important for biological activity"The present invention is directed to new substituted five-membered heterocyclic compounds"
Sulfonamide GroupMay be crucial for target binding and selectivityVarious sulfonamide-containing compounds are described in the patent
R StereochemistryMay influence binding specificity and potencyStereospecific compounds are mentioned with potential bioactivity differences
Cyano GroupMay enhance binding through hydrogen bonding or electron-withdrawing effectsPatent describes various substitution patterns affecting activity
Amino GroupMay participate in hydrogen bonding with target proteinsVarious amino-containing compounds are described
Hydroxymethyl GroupMay provide additional hydrogen bonding interactionsSimilar hydroxyl-containing compounds appear in the patent

PHARMACOLOGICAL CONSIDERATIONS

ADMINISTRATION ROUTES

The patent indicates that compounds of similar structure may be administered through various routes: "a compound or composition of this invention may be administered to the mammal by a suitable route, such as orally, intravenously, parenterally, transdermally, topically, rectally, or intranasally" . This suggests that (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide might be formulated for different administration routes depending on the specific therapeutic application.

TARGET POPULATIONS

The patent literature mentions potential applications across diverse mammalian species: "Mammalian patients include, for example, humans and other primates, pet or companion animals, such as dogs and cats, laboratory animals, such as rats, mice and rabbits, and farm animals, such as horses, pigs, sheep, and cattle" . This suggests potential broad applications in both human medicine and veterinary contexts.

Table 3: Potential Pharmacological Properties of (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

Pharmacological AspectPotential CharacteristicsSupporting Evidence
Mechanism of ActionPossible CDC7 inhibitionPatent describes CDC7-mediated effects for related compounds
Administration RoutesMultiple possible routes including oral, intravenous, etc.Patent mentions diverse administration routes for similar compounds
Target PopulationsPotential applications in humans and various animal speciesPatent describes applications across multiple mammalian species
Combination TherapyPotential for use with other anti-cancer agentsPatent mentions combination with additional anticancer agents

PHARMACEUTICAL FORMULATIONS

FORMULATION CONSIDERATIONS

The presence of both polar groups (amino, hydroxy, cyano) and hydrophobic regions (thiophene, phenyl rings) in the molecule creates a compound with amphiphilic character. This may present both challenges and opportunities in pharmaceutical formulation. Appropriate excipients, solubilizers, or delivery systems might be necessary to optimize the compound's delivery to target tissues.

RESEARCH METHODS FOR EVALUATION

BIOLOGICAL ACTIVITY ASSESSMENT

Evaluation of the compound's biological activity would likely involve:

  • In vitro enzyme inhibition assays to assess CDC7 inhibitory potency

  • Cell-based proliferation assays using cancer cell lines

  • Selectivity profiling against related kinases

  • Assessment of mechanism of action through cellular and molecular studies

PHYSICOCHEMICAL CHARACTERIZATION

Complete characterization would require:

  • Spectroscopic analysis (NMR, MS, IR) to confirm structure

  • X-ray crystallography to determine precise 3D conformation

  • Solubility and stability studies under various conditions

  • Partition coefficient (logP) determination to assess lipophilicity

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